GAL-021 Sulfate vs. Doxapram: Superior Tolerability and Efficacy in Reversing Opioid-Induced Respiratory Depression
In a review of clinical data, GAL-021 was directly compared to the older K+-channel blocker doxapram. GAL-021 was reported to be 'safe and better tolerated than the older K(+)-channel blocker doxapram and more efficacious in its effect on respiration' [1]. This is a qualitative, expert-derived assessment from a peer-reviewed review article.
| Evidence Dimension | Safety and tolerability profile |
|---|---|
| Target Compound Data | GAL-021: Safe and better tolerated |
| Comparator Or Baseline | Doxapram: Older K+-channel blocker |
| Quantified Difference | Qualitative superiority: better tolerated and more efficacious |
| Conditions | Review of human clinical trial data and literature on opioid-induced respiratory depression reversal |
Why This Matters
For procurement, this indicates a clinically validated safety advantage over a legacy comparator, reducing the risk of adverse events in experimental or clinical studies.
- [1] van der Schier R, et al. Opioid-induced respiratory depression: reversal by non-opioid drugs. F1000Prime Rep. 2014; 6: 79. View Source
